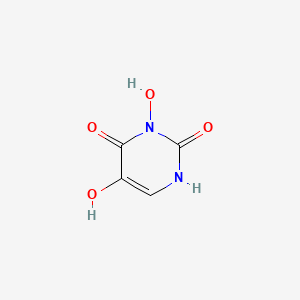![molecular formula C49H50ClN3O7 B14660421 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol CAS No. 49736-43-8](/img/structure/B14660421.png)
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol is a complex organic compound with significant applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-2-ol with aldehydes under specific conditions . The reaction is often carried out in the presence of a catalyst such as pyrrolidine at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while reduction of the carboxylic acids may produce naphthyl alcohols.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Naphthoic acids: Compounds with similar naphthalene-based structures and carboxylic acid groups.
Quinoline derivatives: Compounds containing the quinoline moiety, often used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of naphthalene and quinoline structures, which imparts distinct chemical and biological properties
特性
CAS番号 |
49736-43-8 |
|---|---|
分子式 |
C49H50ClN3O7 |
分子量 |
828.4 g/mol |
IUPAC名 |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol |
InChI |
InChI=1S/C26H34ClN3O.C23H16O6/c1-4-30(5-2)16-8-9-19(3)28-18-26(31)23-17-25(20-12-14-21(27)15-13-20)29-24-11-7-6-10-22(23)24;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-7,10-15,17,19,26,28,31H,4-5,8-9,16,18H2,1-3H3;1-10,24-25H,11H2,(H,26,27)(H,28,29) |
InChIキー |
OFZWMHBOIMWLFB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NCC(C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


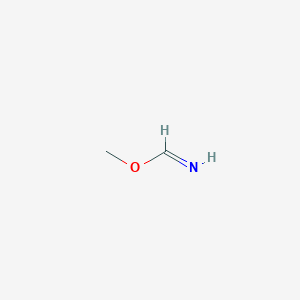
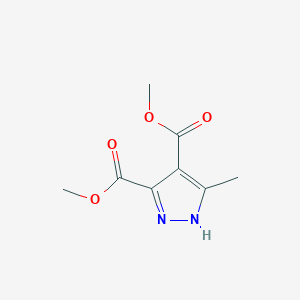
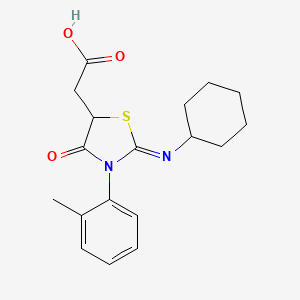
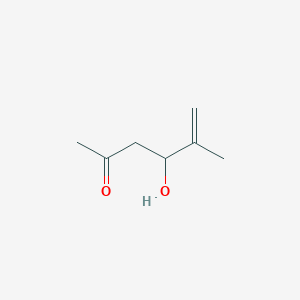
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
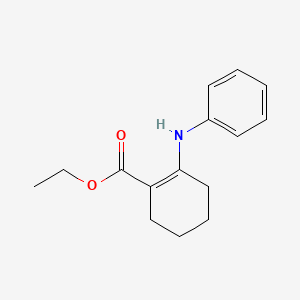
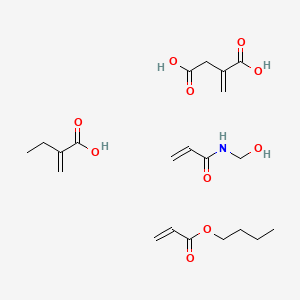
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
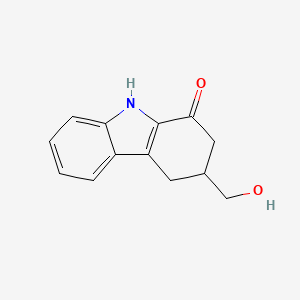
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)


